molecular formula C8H3BrINO2 B1412543 2-Bromo-4-cyano-5-iodobenzoic acid CAS No. 1805526-45-7

2-Bromo-4-cyano-5-iodobenzoic acid

Cat. No.: B1412543
CAS No.: 1805526-45-7
M. Wt: 351.92 g/mol
InChI Key: ASZJHHPDYOUPKN-UHFFFAOYSA-N
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Description

2-Bromo-4-cyano-5-iodobenzoic acid is a halogenated benzoic acid derivative with a molecular formula C₈H₃BrINO₂. Its structure features a bromine atom at the 2-position, a cyano group (-CN) at the 4-position, and an iodine atom at the 5-position of the benzene ring, with a carboxylic acid (-COOH) group at position 1. This combination of electron-withdrawing substituents (Br, CN, I) and the carboxylic acid group confers unique physicochemical properties:

  • Electron-withdrawing effects: The cyano group strongly withdraws electrons via resonance, enhancing the acidity of the -COOH group compared to unsubstituted benzoic acid.

Properties

IUPAC Name

2-bromo-4-cyano-5-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrINO2/c9-6-1-4(3-11)7(10)2-5(6)8(12)13/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZJHHPDYOUPKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)C(=O)O)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-cyano-5-iodobenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 4-cyano-5-iodobenzoic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-cyano-5-iodobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while reduction can produce amines .

Scientific Research Applications

2-Bromo-4-cyano-5-iodobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique substituents.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Bromo-4-cyano-5-iodobenzoic acid exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the bromine, cyano, and iodine groups, which can participate in various chemical reactions. These substituents influence the compound’s electronic properties, making it a versatile intermediate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Analogues

The following compounds share structural similarities with 2-bromo-4-cyano-5-iodobenzoic acid, differing primarily in halogen or functional group placement:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Similarity Index Key Properties
2-Bromo-4-chloro-5-iodobenzoic acid Br (2), Cl (4), I (5) C₇H₃BrClIO₂ 376.36 0.89† High halogen density; Cl vs. CN alters acidity and electronic effects
4-Amino-5-bromo benzoic acid NH₂ (4), Br (5) C₇H₆BrNO₂ 232.04 N/A Amino group enhances electron density, reducing acidity vs. cyano analogues
2-Bromo-4-fluoro-5-methylbenzoic acid Br (2), F (4), CH₃ (5) C₈H₆BrFO₂ 247.04 0.94‡ Methyl group introduces steric bulk; fluorine increases electronegativity

†Similarity based on halogen positioning; ‡From CAS database similarity scores .

Key Observations:
  • Acidity Trends: The cyano group in 2-bromo-4-cyano-5-iodobenzoic acid is a stronger electron-withdrawing group than chloro (-Cl) or amino (-NH₂), leading to greater acidity (lower pKa) compared to 2-bromo-4-chloro-5-iodobenzoic acid or 4-amino-5-bromo benzoic acid .

Structural and Electronic Analysis

Bond Length and Geometry (DFT Studies):

Evidence from DFT studies on 4-amino-5-bromo benzoic acid (Table 1 in ) reveals that:

  • The C-Br bond length in brominated benzoic acids ranges from 1.89–1.92 Å , consistent with typical C-Br single bonds.
  • Electron-withdrawing groups (e.g., -CN) shorten adjacent C-C bonds due to increased electron delocalization. For example, in 4-cyano-substituted analogues, the C(4)-C(5) bond length is reduced by ~0.05 Å compared to chloro or amino derivatives .
Reactivity Implications:
  • Cyano Group Reactivity: The -CN group can participate in nitrile-specific reactions (e.g., hydrolysis to amides or carboxylic acids), a feature absent in chloro- or methyl-substituted analogues.
  • Iodine as a Leaving Group : The iodine atom’s size and polarizability make it a superior leaving group compared to bromine or chlorine in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Biological Activity

2-Bromo-4-cyano-5-iodobenzoic acid is a compound of interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including oncology and antibacterial research.

  • Molecular Formula : C7_{7}H4_{4}BrI1_{1}N1_{1}O2_{2}
  • Molecular Weight : 326.91 g/mol
  • CAS Number : 1133123-02-0

The biological activity of 2-Bromo-4-cyano-5-iodobenzoic acid largely stems from its ability to interact with specific molecular targets within cells. The presence of bromine, iodine, and cyano groups allows the compound to participate in various biochemical pathways, influencing cellular processes such as apoptosis and cell proliferation.

Interaction with Bcl-2 Family Proteins

Research indicates that this compound may act as an inhibitor of Bcl-2 and Bcl-xL proteins, which are critical regulators of apoptosis. By binding to these proteins, it can promote apoptosis in cancer cells, making it a candidate for cancer therapy. The binding affinity and efficacy were demonstrated in studies involving small-cell lung cancer models, where modifications to the compound enhanced its potency against tumor growth .

Anticancer Activity

2-Bromo-4-cyano-5-iodobenzoic acid has shown promising results in inhibiting tumor growth in various cancer cell lines. In particular, its derivatives have been tested for their ability to induce apoptosis in small-cell lung cancer models:

CompoundIC50_{50} (nM)Target
2-Bromo-4-cyano-5-iodobenzoic acid21–22Bcl-xL
Modified derivative38Bcl-xL

The modifications to the acid group significantly impacted the binding affinity and cellular activity, indicating a strong structure-activity relationship .

Antibacterial Activity

In addition to its anticancer properties, 2-Bromo-4-cyano-5-iodobenzoic acid exhibits antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The compound's effectiveness against these pathogens highlights its potential as a therapeutic agent in treating bacterial infections .

Case Studies

  • Cancer Research : A study evaluated the effects of this compound on H146 small-cell lung cancer cells. Results showed that treatment with the compound led to significant apoptosis induction, as evidenced by increased cleavage of PARP and caspase-3 markers in tumor tissues .
  • Antibacterial Efficacy : Another investigation demonstrated that methyl derivatives of this compound effectively inhibited bacterial growth. The study compared various structural analogs and found that the combination of bromine and iodine substituents contributed to enhanced antibacterial properties .

Comparison with Similar Compounds

The unique combination of halogen substituents in 2-Bromo-4-cyano-5-iodobenzoic acid distinguishes it from similar compounds. Below is a comparison table:

Compound NameMolecular FormulaKey Features
Methyl 2-bromo-5-iodobenzoateC8_{8}H8_{8}BrI1_{1}O2_{2}Antibacterial
Methyl 4-bromo-2-cyano-5-fluorobenzoateC8_{8}H6_{6}BrF1_{1}N1_{1}O2_{2}Different reactivity
Methyl 3-bromo-4-cyano-benzoateC9_{9}H7_{7}BrN1_{1}O2_{2}Similar activity

This comparison illustrates how variations in chemical structure can influence biological activity and therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-4-cyano-5-iodobenzoic acid

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